molecular formula C8H8Cl2N2 B2815930 5-(Chloromethyl)imidazo[1,2-a]pyridine hydrochloride CAS No. 177485-72-2

5-(Chloromethyl)imidazo[1,2-a]pyridine hydrochloride

Cat. No.: B2815930
CAS No.: 177485-72-2
M. Wt: 203.07
InChI Key: IXCKWFAIBSWOFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Chloromethyl)imidazo[1,2-a]pyridine hydrochloride is a chemical compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their unique chemical structure, which consists of a fused bicyclic system containing both imidazole and pyridine rings. This structural motif is significant in medicinal chemistry due to its wide range of biological activities and applications in drug development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Chloromethyl)imidazo[1,2-a]pyridine hydrochloride typically involves the functionalization of imidazo[1,2-a]pyridine scaffolds. One common method is the chloromethylation of imidazo[1,2-a]pyridine using chloromethylating agents such as chloromethyl methyl ether or paraformaldehyde in the presence of a Lewis acid catalyst like zinc chloride .

Industrial Production Methods

Industrial production methods for this compound often involve multicomponent reactions, condensation reactions, and oxidative coupling. These methods are designed to be efficient and scalable, allowing for the production of large quantities of the compound with high purity .

Chemical Reactions Analysis

Types of Reactions

5-(Chloromethyl)imidazo[1,2-a]pyridine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-(Chloromethyl)imidazo[1,2-a]pyridine hydrochloride belongs to the imidazo[1,2-a]pyridine class, which is known for a wide range of biological activities. These include:

  • Antimicrobial : Compounds in this class have shown significant antibacterial and antifungal properties. For example, studies have demonstrated that imidazo[1,2-a]pyridine derivatives exhibit activity against multidrug-resistant strains of Mycobacterium tuberculosis (Mtb) and other pathogens .
  • Anticancer : Research indicates that imidazo[1,2-a]pyridine derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The structure-activity relationship (SAR) studies have revealed the importance of specific substituents for enhancing anticancer efficacy .
  • Neurological Disorders : Some derivatives act as modulators of GABA-A receptors, making them potential candidates for treating anxiety disorders and other neurological conditions. This modulation can lead to reduced side effects compared to traditional benzodiazepines .

Case Studies and Research Findings

Several studies illustrate the applications and effectiveness of this compound:

  • Antituberculosis Activity : A high-throughput screening identified several imidazo[1,2-a]pyridine analogues as potent inhibitors against Mtb with minimum inhibitory concentrations (MICs) ranging from 0.03 to 5.0 μM . These findings highlight the potential for developing new antituberculosis agents.
  • Anti-inflammatory Properties : In a comparative study of anti-inflammatory effects, imidazo[1,2-a]pyridine derivatives demonstrated superior efficacy in reducing edema compared to standard anti-inflammatory drugs like indomethacin .
  • Anticancer Efficacy : A recent investigation into the anticancer properties of imidazo[1,2-a]pyridine compounds revealed their ability to induce apoptosis in various cancer cell lines, suggesting a promising avenue for drug development in oncology .

Summary of Applications

The following table summarizes the key applications of this compound:

Application AreaSpecific ActivityReference
AntimicrobialActive against Mtb
AnticancerInduces apoptosis
Neurological DisordersModulates GABA-A receptors
Anti-inflammatoryReduces edema

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Chloromethyl)imidazo[1,2-a]pyridine hydrochloride is unique due to its specific chloromethyl functional group, which allows for versatile chemical modifications and the synthesis of a wide range of derivatives. This makes it a valuable compound in medicinal chemistry and materials science .

Biological Activity

5-(Chloromethyl)imidazo[1,2-a]pyridine hydrochloride (CAS No. 177485-72-2) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data tables.

Chemical Structure and Properties

This compound is characterized by an imidazo[1,2-a]pyridine core, which is known for its ability to interact with various biological targets. The presence of the chloromethyl group enhances its reactivity, making it a valuable scaffold for drug development.

Biological Activities

Research has demonstrated that imidazo[1,2-a]pyridine derivatives exhibit a wide range of biological activities, including:

  • Antimicrobial Activity : Compounds in this class have shown effectiveness against various bacterial strains, including Mycobacterium tuberculosis. For instance, a study indicated that imidazo[1,2-a]pyridine-3-carboxamides had minimum inhibitory concentrations (MICs) as low as 0.006 μM against replicating M. tuberculosis strains .
  • Anticancer Properties : Several studies have highlighted the anticancer potential of imidazo[1,2-a]pyridine derivatives. For example, specific compounds demonstrated cytotoxic effects against breast cancer cell lines (HCC1937), with IC50 values ranging from 45 µM to 79.6 µM . The mechanism involved apoptosis induction through the activation of caspases and modulation of cell cycle proteins such as p53 and p21 .
  • Antiviral and Antifungal Activities : Imidazo[1,2-a]pyridines have also been reported to exhibit antiviral and antifungal properties, contributing to their therapeutic versatility .

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : Many imidazo[1,2-a]pyridine derivatives act as enzyme inhibitors. For instance, they have been shown to inhibit ATP homeostasis by targeting essential enzymes in pathogenic bacteria .
  • Receptor Modulation : The compound may interact with various receptors involved in cellular signaling pathways, leading to altered cellular responses that contribute to its therapeutic effects .

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineIC50/MIC (µM)Reference
AntimicrobialM. tuberculosis≤0.006
AnticancerHCC1937 breast cancer45 - 79.6
AntiviralVarious viral strainsNot specified
AntifungalVarious fungal strainsNot specified

Pharmacokinetics

The pharmacokinetic profile of imidazo[1,2-a]pyridine derivatives has been evaluated in animal models. For instance, compound evaluations showed promising oral bioavailability and favorable half-lives, indicating potential for effective systemic administration .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications on the imidazo[1,2-a]pyridine scaffold can significantly influence biological activity. Substituents such as halogens and alkyl groups at specific positions enhance potency against various targets while reducing toxicity profiles .

Properties

IUPAC Name

5-(chloromethyl)imidazo[1,2-a]pyridine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2.ClH/c9-6-7-2-1-3-8-10-4-5-11(7)8;/h1-5H,6H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXCKWFAIBSWOFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=CN2C(=C1)CCl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

177485-72-2
Record name 5-(chloromethyl)imidazo[1,2-a]pyridine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution consisting of 58.4 ml (800 mmol) of thionyl chloride and 100 ml of methylene chloride was added 23.68 g (160 mmol) of 5-hydroxymethylimidazo[1,2-a]pyridine with small portions. The reaction mixture was stirred for one hour at room temperature. Then, the solvent and excess amount of thionyl chloride were distilled off under reduced pressure. To the resulting white solid residue was added 100 ml of toluene. The mixture was shaken sufficiently, then the solvent was distilled off under reduced pressure. This process was repeated twice to give 31.85 g (98.0%, white solid) of a crude product.
Quantity
58.4 mL
Type
reactant
Reaction Step One
Quantity
23.68 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a solution consisting of 58.4 ml (800 mmol) of thionyl chloride and 100 ml of methylene chloride was added 23.68 g (160 mmol) of 5-hydroxymethylimidazo[1,2-a]pyridine with small portions. The reaction mixture was stirred for one hour at room temperature. Then, the solvent and excess amount of thionyl chloride were distilled off under reduced pressure. To the resulting white solid residue was added 100 ml of toluene. The mixture was shaken sufficiently, then the solvent was distilled off under reduced pressure. This process was repeated twice to give 31.85 g (98.0%, white solid) of a crude product.
Quantity
58.4 mL
Type
reactant
Reaction Step One
Quantity
23.68 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.